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Compound of Interest

Compound Name:
tert-butyl 3-formyl-1H-pyrrolo[2,3-

b]pyridine-1-carboxylate

Cat. No.: B115396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 7-azaindole-

3-carboxaldehyde tert-butyl ester, also known as 1-Boc-7-azaindole-3-carboxaldehyde. This

compound is a key intermediate in the synthesis of various biologically active molecules,

particularly kinase inhibitors used in cancer therapy and other medicinal applications. This

document details its physicochemical properties, spectroscopic data, and a representative

synthesis protocol.

Core Compound Properties
7-Azaindole-3-carboxaldehyde tert-butyl ester is a stable, solid material at room temperature.

The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen

enhances its solubility in organic solvents and facilitates selective reactions at other positions

of the azaindole ring.

Table 1: Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b115396?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 144657-66-9 [1][2]

Molecular Formula C₁₃H₁₄N₂O₃ [1][2]

Molecular Weight 246.26 g/mol [1][2]

Appearance Powder [1]

Melting Point 124-129 °C [1]

IUPAC Name
tert-butyl 3-formylpyrrolo[2,3-

b]pyridine-1-carboxylate
[2]

Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity

assessment of 7-azaindole-3-carboxaldehyde tert-butyl ester. While a complete set of assigned

spectral data from a single peer-reviewed source is not readily available in the public domain,

the following tables compile expected and reported data for the parent compound and related

structures.

Table 2: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ ppm) Multiplicity Assignment

~10.0 s -CHO

~8.5 d H-6

~8.3 s H-2

~7.3 dd H-5

~8.1 d H-4

1.6 s -C(CH₃)₃

Note: Predicted values are based on typical chemical shifts for similar 7-azaindole and N-Boc

protected indole structures. Actual values may vary depending on the solvent and experimental

conditions.
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Table 3: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ ppm) Assignment

~185.0 -CHO

~150.0 N-COO-

~148.0 C-7a

~145.0 C-6

~135.0 C-2

~130.0 C-4

~120.0 C-3a

~118.0 C-5

~115.0 C-3

~85.0 -C(CH₃)₃

~28.0 -C(CH₃)₃

Note: Predicted values are based on typical chemical shifts for similar 7-azaindole and N-Boc

protected indole structures. Actual values may vary depending on the solvent and experimental

conditions.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment

~2980-2850 C-H stretch (aliphatic)

~1730 C=O stretch (Boc-carbonyl)

~1680 C=O stretch (aldehyde)

~1600, ~1470 C=C and C=N stretch (aromatic)

~1370, ~1160 C-O stretch (ester)
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Note: These are characteristic absorption bands for the functional groups present in the

molecule.

Table 5: Mass Spectrometry (MS) Data
m/z Assignment

246.10 [M]⁺ (Calculated for C₁₃H₁₄N₂O₃)

190.08 [M - C₄H₈]⁺ (Loss of isobutylene)

146.05 [M - Boc]⁺ (Loss of tert-butoxycarbonyl group)

118.05
[M - Boc - CO]⁺ (Loss of Boc group and carbon

monoxide)

Note: Fragmentation pattern is predicted based on common fragmentation pathways for N-Boc

protected compounds and aldehydes.

Experimental Protocols
The synthesis of 7-azaindole-3-carboxaldehyde tert-butyl ester typically involves two key steps:

the protection of the 7-azaindole nitrogen with a Boc group, followed by formylation at the C3

position. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-

rich heterocycles like 7-azaindole.[3][4][5][6]

Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-
carboxylate (Boc-7-azaindole)
Workflow for Boc Protection of 7-Azaindole

7-Azaindole
Di-tert-butyl dicarbonate (Boc)₂O

DMAP (catalyst)
THF (solvent)

Stir at room temperature
(e.g., 12-24 hours)

Combine

Work-up:
1. Evaporate solvent
2. Dissolve in EtOAc

3. Wash with water and brine
4. Dry over Na₂SO₄

Reaction completion Purification:
Silica gel chromatography Boc-7-azaindole

Click to download full resolution via product page

Caption: Boc protection of 7-azaindole.
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Procedure:

To a solution of 7-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF),

add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine

(DMAP).

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by silica gel column chromatography to afford tert-butyl 1H-

pyrrolo[2,3-b]pyridine-1-carboxylate.

Vilsmeier-Haack Formylation of Boc-7-azaindole
Workflow for Vilsmeier-Haack Formylation

Phosphorus oxychloride (POCl₃)
Dimethylformamide (DMF)

Vilsmeier Reagent Formation
(Stir at 0°C)

Add Boc-7-azaindole
(Maintain low temperature)

Warm to room temperature
and stir (e.g., 2-4 hours)

Aqueous Work-up:
1. Quench with ice-water

2. Neutralize with base (e.g., NaOH)
3. Extract with organic solvent

Purification:
Silica gel chromatography 1-Boc-7-azaindole-3-carboxaldehyde

Click to download full resolution via product page

Caption: Vilsmeier-Haack formylation of Boc-7-azaindole.

Procedure:

In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) to anhydrous

dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

To this mixture, add a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in DMF

dropwise, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours.

Carefully pour the reaction mixture into ice-water and neutralize with an aqueous solution of

sodium hydroxide.

Extract the product with an organic solvent such as ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 7-azaindole-3-

carboxaldehyde tert-butyl ester.

Role in Drug Development: Kinase Inhibition
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the

development of kinase inhibitors.[7] The nitrogen atom at the 7-position and the N-H group of

the pyrrole ring can form key hydrogen bond interactions with the hinge region of the ATP-

binding pocket of many kinases. This makes 7-azaindole derivatives potent and often selective

kinase inhibitors.

A prominent example is their application as inhibitors of the Phosphoinositide 3-kinase

(PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][7]

Signaling Pathway: Inhibition of PI3K/AKT/mTOR by 7-
Azaindole Derivatives
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Caption: Inhibition of the PI3K/AKT/mTOR pathway.
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This pathway is critical for regulating cell growth, proliferation, and survival.[1] In many cancers,

this pathway is overactive, promoting tumor growth. 7-Azaindole derivatives, synthesized from

intermediates like 7-azaindole-3-carboxaldehyde tert-butyl ester, can be designed to

specifically inhibit key kinases such as PI3K, thereby blocking downstream signaling and

inducing cancer cell death.

Safety Information
7-Azaindole-3-carboxaldehyde tert-butyl ester should be handled with appropriate safety

precautions in a laboratory setting.

Table 6: GHS Hazard Information
Pictogram Signal Word Hazard Statement(s)

GHS07 Warning

H302: Harmful if swallowed.

H317: May cause an allergic

skin reaction.

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye

protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON

CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty

of water).[1][2]

Conclusion
7-Azaindole-3-carboxaldehyde tert-butyl ester is a valuable and versatile building block in

medicinal chemistry. Its characterization is well-established through a combination of physical

and spectroscopic methods. The synthetic routes are accessible, with the Vilsmeier-Haack

reaction being a key transformation. The importance of the 7-azaindole scaffold in the design of

targeted therapies, such as kinase inhibitors, underscores the significance of this compound in

modern drug discovery and development. Researchers working with this intermediate should

adhere to standard laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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